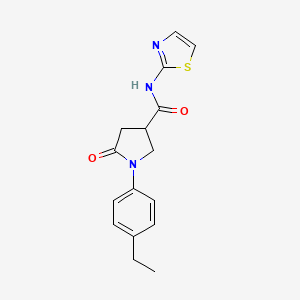
2-amino-6-tert-butyl-4-(4-methoxyphenyl)-4H-pyran-3,5-dicarbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-amino-6-tert-butyl-4-(4-methoxyphenyl)-4H-pyran-3,5-dicarbonitrile is a complex organic compound that belongs to the pyran family Pyran derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Méthodes De Préparation
The synthesis of 2-amino-6-tert-butyl-4-(4-methoxyphenyl)-4H-pyran-3,5-dicarbonitrile typically involves a multicomponent reaction. One common method is the four-component coupling reaction between a ketone, an aldehyde, malononitrile, and ammonium acetate. This reaction is catalyzed by copper nanoparticles on charcoal (Cu/C) and can be carried out under conventional heating or microwave irradiation . The reaction conditions are mild, and the catalyst can be reused multiple times without significant loss of activity .
Analyse Des Réactions Chimiques
2-amino-6-tert-butyl-4-(4-methoxyphenyl)-4H-pyran-3,5-dicarbonitrile can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles under appropriate conditions.
The major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
2-amino-6-tert-butyl-4-(4-methoxyphenyl)-4H-pyran-3,5-dicarbonitrile has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various heterocyclic compounds.
Biology: The compound has shown potential biological activities, including antimicrobial, antiviral, and antitumor properties.
Medicine: Due to its biological activities, it is being investigated for potential therapeutic applications.
Industry: The compound can be used in the development of new materials with specific properties.
Mécanisme D'action
The mechanism of action of 2-amino-6-tert-butyl-4-(4-methoxyphenyl)-4H-pyran-3,5-dicarbonitrile involves its interaction with specific molecular targets. The amino and nitrile groups in the compound can form hydrogen bonds with biological molecules, affecting their function. The exact pathways involved depend on the specific application and target.
Comparaison Avec Des Composés Similaires
Similar compounds to 2-amino-6-tert-butyl-4-(4-methoxyphenyl)-4H-pyran-3,5-dicarbonitrile include other pyran derivatives with different substituents These compounds may have similar biological activities but differ in their potency and specificity
Propriétés
Formule moléculaire |
C18H19N3O2 |
|---|---|
Poids moléculaire |
309.4 g/mol |
Nom IUPAC |
2-amino-6-tert-butyl-4-(4-methoxyphenyl)-4H-pyran-3,5-dicarbonitrile |
InChI |
InChI=1S/C18H19N3O2/c1-18(2,3)16-13(9-19)15(14(10-20)17(21)23-16)11-5-7-12(22-4)8-6-11/h5-8,15H,21H2,1-4H3 |
Clé InChI |
JJSUQWYWPGRAIO-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)C1=C(C(C(=C(O1)N)C#N)C2=CC=C(C=C2)OC)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-(2-{[(2S,3R,4S,5S,6R)-6-({[(2R,3R,4R)-3,4-dihydroxy-4-(hydroxymethyl)oxolan-2-yl]oxy}methyl)-3,4,5-trihydroxyoxan-2-yl]oxy}-4-methoxyphenyl)ethanone](/img/structure/B12460545.png)
![2-(3-Methoxyphenyl)-2-oxoethyl 5-[(2,5-dimethylphenyl)amino]-5-oxopentanoate](/img/structure/B12460553.png)
![2-{[(E)-(2-chloro-5-nitrophenyl)methylidene]amino}phenol](/img/structure/B12460557.png)
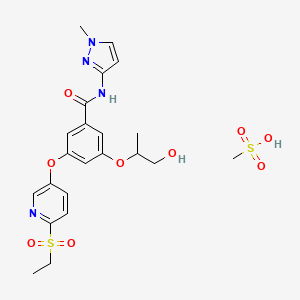
![N-(5-chloro-2-methylphenyl)-2-{[4-methyl-5-(naphthalen-1-ylmethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12460568.png)
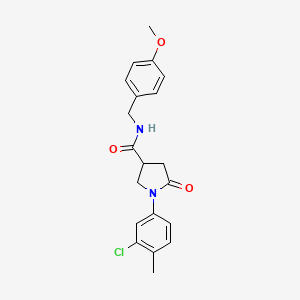
![N-(4-bromo-5-chloro-2-methylphenyl)-2-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)acetamide](/img/structure/B12460583.png)
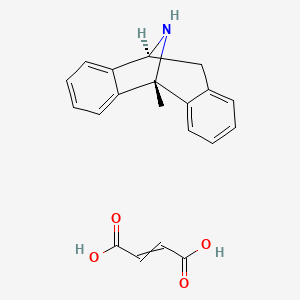
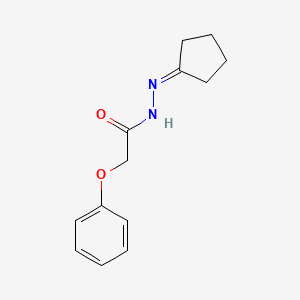
![2-[(E)-(1H-Indol-3-ylmethylidene)amino]-4,5-diphenylfuran-3-carbonitrile](/img/structure/B12460611.png)
![3-(aminomethyl)-4-chloro-7-(2-hydroxyethoxy)benzo[c][1,2]oxaborol-1(3H)-ol hydrochloride](/img/structure/B12460612.png)
![2-{[6-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-1,3-benzothiazol-2-yl]sulfanyl}-N-(1,3-thiazol-2-yl)acetamide](/img/structure/B12460620.png)
